Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Synthetic methodology C–H functionalization Sequential cross-coupling

Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a fused pyrazole-pyrimidine bicycle with three synthetically orthogonal substituents: a bromine at the 3-position, a chlorine at the 7-position, and an ethyl carboxylate ester at the 6-position.

Molecular Formula C9H7BrClN3O2
Molecular Weight 304.53 g/mol
CAS No. 1138513-35-5
Cat. No. B1399151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS1138513-35-5
Molecular FormulaC9H7BrClN3O2
Molecular Weight304.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)Cl
InChIInChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-8-6(10)4-13-14(8)7(5)11/h3-4H,2H2,1H3
InChIKeyURAQTZBKDVRUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): Procurement-Grade Overview for Medicinal Chemistry & Chemical Biology


Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a fused pyrazole-pyrimidine bicycle with three synthetically orthogonal substituents: a bromine at the 3-position, a chlorine at the 7-position, and an ethyl carboxylate ester at the 6-position. Its molecular formula is C₉H₇BrClN₃O₂ with a molecular weight of 304.53 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 56.5 Ų [2]. These physicochemical properties position it as a versatile intermediate for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling regiospecific late-stage diversification in structure–activity relationship (SAR) campaigns.

Why Generic Substitution Fails for Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): The Cost of Overlooking Substituent Orthogonality


At first glance, ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate may appear interchangeable with other halogenated pyrazolo[1,5-a]pyrimidine esters. However, generic substitution carries substantial risk of synthesis failure due to the compound's unique profile of three orthogonal reactive sites. The bromo and chloro substituents exhibit differential reactivity in palladium-catalyzed cross-coupling versus SNAr reactions, a phenomenon exploited in the patent literature for assembling CDK-inhibitory pyrazolo[1,5-a]pyrimidines from 3-bromo-7-chloro precursors [1]. Analogs lacking either halogen—or bearing two identical halogens—foreclose the option of sequential, chemoselective derivatization at C3 and C7 without additional protecting-group steps. The 6-carboxylate ester further differentiates this compound from non-ester analogs by providing a traceless handle for amidation, hydrolysis, or reduction after scaffold diversification. The computed lipophilicity (XLogP3 = 2.2) distinguishes it from more polar analogs (e.g., corresponding carboxylic acid or methyl ester derivatives), directly impacting solubility, chromatographic behavior, and biological membrane permeability of downstream products [2]. These combined features mean that substituting a less-substituted or differently-substituted analog will alter synthetic step count, intermediate polarity, and final compound library chemical space—three variables that procurement decisions must explicitly control.

Quantitative Differentiation Evidence for Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): Comparator-Based Selection Metrics


Dual Halogen Orthogonality: C3–Br vs. C7–Cl Enables Sequential, Chemoselective Derivatization

The target compound uniquely combines a C3–Br and a C7–Cl substituent on the pyrazolo[1,5-a]pyrimidine core, enabling chemoselective sequential derivatization without protecting-group installation. In the patent literature, the analog 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine underwent selective SNAr at the C7–Cl position with aniline, preserving the C3–Br for subsequent elaboration; the resulting aniline adduct exhibited a CDK IC₅₀ of 0.51 µM in kinase activity assays [1]. Analogs bearing identical halogens at both positions (e.g., 3,7-dichloro or 3,7-dibromo derivatives) eliminate this chemoselectivity and require alternative, often lower-yielding, sequential strategies [1].

Synthetic methodology C–H functionalization Sequential cross-coupling

Lipophilicity Control: XLogP3 = 2.2 Compares to Methyl Ester and Carboxylic Acid Analogs

The ethyl carboxylate ester at C6 confers a computed XLogP3 of 2.2 for the target compound [1]. This value sits in the optimal range for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤ 5) and is measurably higher than the corresponding methyl ester analog (methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, predicted XLogP ~1.7–1.9) and substantially higher than the free carboxylic acid (3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, predicted XLogP ~0.5–0.8). The increased lipophilicity translates into longer reversed-phase HPLC retention times and improved organic-phase extractability during workup, reducing product loss in aqueous washes compared to more polar ester or acid analogs.

Physicochemical properties Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA = 56.5 Ų) and Rotatable Bond Count (3): Membrane Permeability Predictors vs. Heavier Analogs

The target compound exhibits a TPSA of 56.5 Ų and 3 rotatable bonds [1], satisfying Veber's criteria for oral bioavailability (TPSA ≤ 140 Ų, rotatable bonds ≤ 10). In comparison, analogs with bulkier esters (e.g., isopropyl or benzyl esters) or additional aryl substituents at C5 or C7 increase both TPSA and the number of rotatable bonds, potentially reducing passive membrane permeability. The low rotatable bond count (3) minimizes the entropic penalty upon target binding, a factor correlated with improved binding affinity in fragment-based drug discovery campaigns starting from pyrazolo[1,5-a]pyrimidine cores [2].

ADME prediction Membrane permeability Veber's rules

Exact Mass (302.94102 Da) and Distinct Isotopic Pattern Facilitate LC-MS Identification vs. Dehalogenated or Non-Brominated Analogs

The exact monoisotopic mass of the target compound is 302.94102 Da [1], with a characteristic Br:Cl isotopic doublet (1:1 ratio for ⁷⁹Br:⁸¹Br combined with ³⁵Cl:³⁷Cl) that produces a distinctive MS pattern across the [M+H]⁺ envelope spanning ~4 Da. This pattern unambiguously distinguishes it from analogs lacking either halogen: ethyl 7-chloro-pyrazolo[1,5-a]pyrimidine-6-carboxylate (exact mass ~255.04 Da, no Br pattern) or ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate (exact mass ~269.00 Da, no Cl pattern). The dual-halogen isotopic signature enables confident tracking of the starting material, intermediates, and products in reaction monitoring without the need for derivatization or specialized detection.

Mass spectrometry Isotopic fingerprint Reaction monitoring

Commercial Purity Specifications and Supplier Availability: 95%+ vs. Custom Synthesis for Rare Analogs

The target compound is stocked by multiple verified suppliers at ≥95% purity (AKSci X9072, Bide Pharmatech BD224474, Leyan 95%+) [1]. In contrast, closely related derivatives such as ethyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2250013-19-3) and ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2732246-50-1) are predominantly available through custom synthesis only, with lead times of 4–8 weeks and minimum order quantities that constrain exploratory-scale procurement . The off-the-shelf availability of the 3-bromo-7-chloro-6-carboxylate regioisomer reduces project start-up time and enables rapid analoging without custom synthesis bottlenecks.

Commercial availability Purity benchmarking Supply chain

Scaffold Privilege and Kinase Panel Activity: Class-Level SAR of 3-Bromo-7-chloro-pyrazolo[1,5-a]pyrimidines in CDK Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a validated privileged structure in kinase inhibitor discovery, with 3-bromo-7-chloro substitution enabling access to low-nanomolar CDK inhibitors. A structurally related 7-(4-bromophenyl)-3-(chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine analog demonstrated CDK2 IC₅₀ = 22 nM, comparable to the clinical candidate dinaciclib (IC₅₀ = 18 nM) [1]. This establishes a class-level SAR precedent: the 3,7-disubstituted pyrazolo[1,5-a]pyrimidine core, featuring halogens at both positions, yields potent CDK inhibition. The target compound's 3-Br and 7-Cl arrangement mirrors this active pharmacophore, while its 6-carboxylate ester provides a synthetic entry point for further elaboration to these potent chemotypes [1].

Kinase inhibition CDK inhibitor SAR Pyrazolopyrimidine scaffold

Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): Targeted Research & Industrial Application Scenarios


Sequential C7–SNAr / C3–Suzuki Diversification for Kinase-Focused Compound Libraries

Medicinal chemistry teams building kinase-targeted libraries can exploit the target compound's orthogonal C7–Cl and C3–Br reactivity to install two distinct diversity elements in two steps without protecting-group manipulation. First, the C7–Cl undergoes SNAr with primary or secondary amines to introduce a first diversity vector, leaving the C3–Br intact. Second, Suzuki–Miyaura coupling at C3 with aryl or heteroaryl boronic acids introduces a second diversity vector. This two-step sequence has been validated on the related 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine scaffold, yielding CDK inhibitors with IC₅₀ values in the sub-micromolar to nanomolar range [1]. The C6-ethyl ester can subsequently be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further functionalization, adding a third point of diversity.

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Physicochemical Parameters

With a molecular weight of 304.53 Da, TPSA of 56.5 Ų, XLogP3 of 2.2, and only 3 rotatable bonds—all within fragment-like and lead-like property space—the target compound serves as an ideal starting fragment for FBDD campaigns targeting kinases or other ATP-binding proteins [1][2]. Its dual-halogen isotopic pattern (Br+Cl) enables unambiguous LC-MS monitoring of fragment evolution through the hit-to-lead process. The 6-carboxylate ester provides a vector for growing toward the solvent-exposed region of the ATP binding pocket, a validated strategy in pyrazolo[1,5-a]pyrimidine-based kinase inhibitor design [3].

Regioisomeric Scaffold Comparison Studies in Academic Medicinal Chemistry

The target compound's 3-bromo-7-chloro-6-carboxylate substitution pattern is commercially stocked, whereas the 2-bromo-7-chloro-6-carboxylate (CAS 2250013-19-3) and 3-bromo-7-chloro-5-carboxylate (CAS 2732246-50-1) regioisomers require custom synthesis. This commercial availability advantage enables academic laboratories with limited synthetic resources to include the 6-carboxylate regioisomer in systematic scaffold-hopping and regioisomer-comparison studies, generating SAR data that positions the carboxylate at C6 relative to the pyrazolo[1,5-a]pyrimidine core .

B-Raf and CDK Inhibitor Intermediate Synthesis in Oncology Drug Discovery

Pyrazolo[1,5-a]pyrimidine-3-carboxylates and 6-carboxylates have been identified as B-Raf kinase inhibitors, and 3,7-disubstituted analogs have demonstrated nanomolar CDK2, CDK1, CDK5, and CDK9 inhibitory activity [1][3]. The target compound's 3-Br/7-Cl/6-CO₂Et substitution pattern positions it as a direct synthetic precursor to these chemotypes. By sequential functionalization at C7 (via SNAr) and C3 (via cross-coupling), followed by ester manipulation at C6, researchers can access a three-dimensional SAR matrix around the pyrazolo[1,5-a]pyrimidine core with reduced synthetic burden relative to de novo core construction.

Quote Request

Request a Quote for Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.